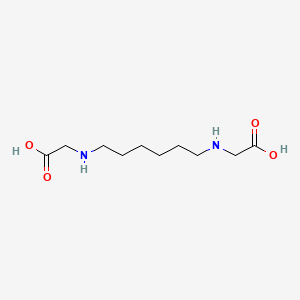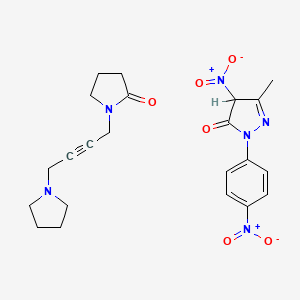![molecular formula C17H14N2O5S B12800375 6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid CAS No. 6361-43-9](/img/structure/B12800375.png)
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound that features both aromatic and sulfonic acid functional groups. This compound is notable for its applications in various fields, including dye synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of naphthalene, followed by reduction to introduce the amino group. The sulfonic acid group is then introduced via sulfonation. The final step involves coupling with 4-aminobenzoic acid under specific conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a component in material science for developing advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Interactions: It can act as an inhibitor or substrate for certain enzymes, affecting their activity.
Fluorescent Properties: The aromatic structure allows it to absorb and emit light, making it useful in fluorescence-based assays.
Drug Delivery: The sulfonic acid group enhances its solubility, facilitating its use in drug formulations.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Aminohippuric acid
- N-(4-Aminobenzoyl)glutamic acid
Uniqueness
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
6361-43-9 |
|---|---|
Molecular Formula |
C17H14N2O5S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-[(4-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c18-12-4-1-10(2-5-12)17(21)19-13-6-3-11-7-14(25(22,23)24)9-16(20)15(11)8-13/h1-9,20H,18H2,(H,19,21)(H,22,23,24) |
InChI Key |
RAHCSEBTAZMAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



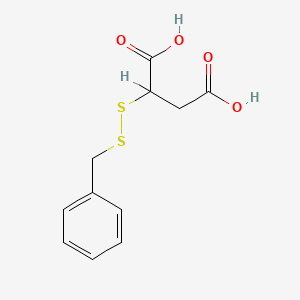
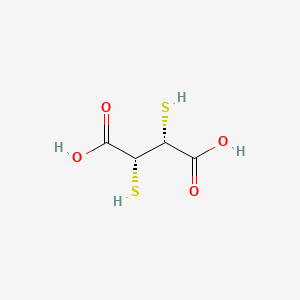



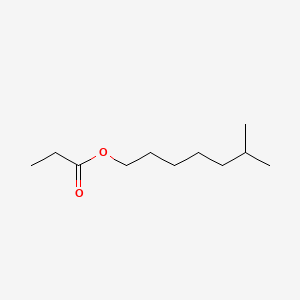
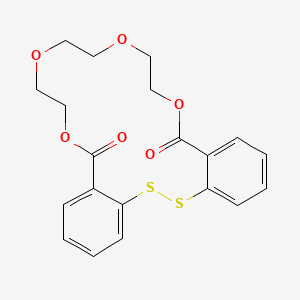
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
